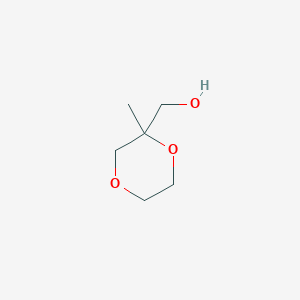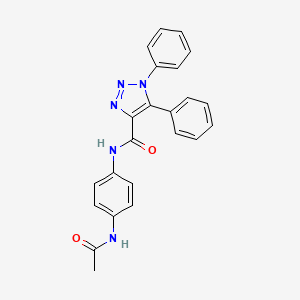
N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetamidophenyl group, a diphenyl group, and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method is the cycloaddition reaction between azides and alkynes to form the triazole ring, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions under mild conditions, providing high yields and selectivity.
-
Step 1: Synthesis of Azide Intermediate
Reagents: Sodium azide, 4-acetamidophenyl bromide
Conditions: Solvent (e.g., DMF), temperature (room temperature to 80°C)
Reaction: [ \text{4-acetamidophenyl bromide} + \text{NaN}_3 \rightarrow \text{4-acetamidophenyl azide} ]
-
Step 2: Huisgen Cycloaddition
Reagents: 4-acetamidophenyl azide, diphenylacetylene
Catalyst: Copper(I) iodide
Conditions: Solvent (e.g., THF), temperature (room temperature to 60°C)
Reaction: [ \text{4-acetamidophenyl azide} + \text{diphenylacetylene} \xrightarrow{\text{CuI}} \text{N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole} ]
-
Step 3: Carboxamide Formation
Reagents: N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole, carboxylic acid derivative
Conditions: Solvent (e.g., dichloromethane), coupling agent (e.g., EDCI), temperature (room temperature)
Reaction: [ \text{N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole} + \text{carboxylic acid derivative} \xrightarrow{\text{EDCI}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and yield.
化学反应分析
Types of Reactions
N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the triazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the triazole ring, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and acetamidophenyl group are key functional groups that contribute to its biological activity. The compound may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its observed effects.
相似化合物的比较
Similar Compounds
- N-(4-acetamidophenyl)-N’-phenylthiourea
- N-tert-butyl-2-benzothiazolesulfenamide
- Thiadiazole derivatives
Uniqueness
N-(4-acetamidophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications.
属性
IUPAC Name |
N-(4-acetamidophenyl)-1,5-diphenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c1-16(29)24-18-12-14-19(15-13-18)25-23(30)21-22(17-8-4-2-5-9-17)28(27-26-21)20-10-6-3-7-11-20/h2-15H,1H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUSVKWZIXXBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-methylphenyl)-3-oxo-N-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2474623.png)
![1-(4-methoxyphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2474625.png)
![N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2474626.png)
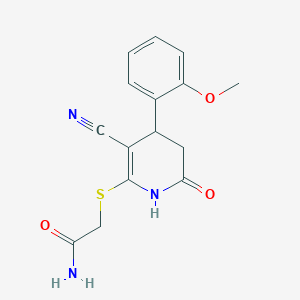
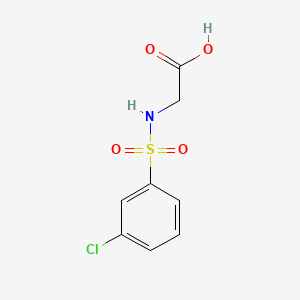
![5-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2474630.png)
![2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-1,3-thiazole](/img/structure/B2474633.png)
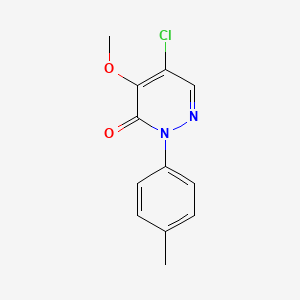
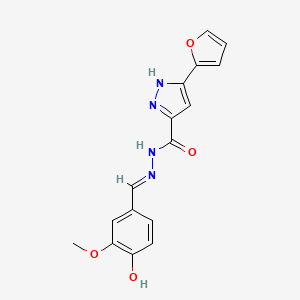
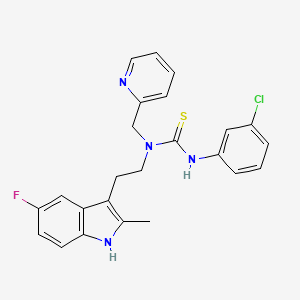
![(1R,3S,6S,7S)-4-Oxatricyclo[4.2.1.0,3,7]nonan-2-one](/img/structure/B2474638.png)
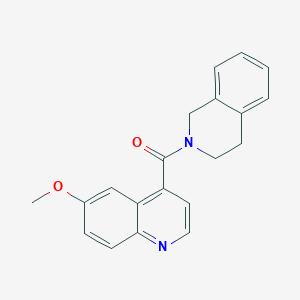
![5-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]thiophene-2-carboxylic acid](/img/structure/B2474641.png)
